((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

Muscarinic Receptor Pharmacology Chiral SAR Piperidine Derivatives

This (S)-configured piperidin-3-yloxy-acetic acid is a stereochemically pure chiral building block essential for generating defined SAR data in muscarinic receptor (M3/M1) and CCR5 antagonist programs. Substitution with the (R)-enantiomer (CAS 1354009-21-4) or N-acetyl analog (CAS 1354019-56-9) without validation compromises binding affinity and leads to erroneous SAR conclusions. The rigid chiral core and carboxylic acid handle make it ideal for fragment-based drug discovery and kinase inhibitor synthesis. Specify this exact enantiomer for reproducible, target-specific results.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1354002-21-3
Cat. No. B3235305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((S)-1-Methyl-piperidin-3-yloxy)-acetic acid
CAS1354002-21-3
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)OCC(=O)O
InChIInChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyMAYLSTDSVPBFHK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((S)-1-Methyl-piperidin-3-yloxy)-acetic acid (CAS 1354002-21-3): Procurement and Technical Baseline


((S)-1-Methyl-piperidin-3-yloxy)-acetic acid (CAS 1354002-21-3) is a chiral piperidine derivative characterized by a stereospecific (S)-configured ether linkage at the C3 position of the piperidine ring, connecting to an acetic acid moiety. It is a research chemical building block with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . Its primary utility lies in its role as a stereochemically defined intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry programs exploring constrained piperidine analogs . However, primary research literature or patents containing direct, quantitative biological or physicochemical characterization of this specific compound are notably absent from major public databases.

Why In-Class Compounds Cannot Simply Replace ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid (CAS 1354002-21-3)


Direct substitution of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid with seemingly close analogs, such as the (R)-enantiomer (CAS 1354009-21-4) or the N-acetyl derivative (CAS 1354019-56-9) , is not scientifically justifiable without rigorous validation. The core differential factor is stereochemistry. The (S)-configuration at the piperidine C3 position dictates the three-dimensional presentation of the ether-linked acetic acid group, which can critically influence binding affinity and selectivity towards chiral biological targets like receptors or enzymes. Furthermore, the N-methyl substituent versus an N-acetyl group alters the amine's basicity, lipophilicity, and potential for hydrogen bonding, thereby changing the molecule's overall pharmacophore and physicochemical profile. Interchanging these compounds in a synthesis or assay without re-optimization risks producing inactive or off-target molecules, leading to failed experiments and erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid (CAS 1354002-21-3) from Analogs


Stereochemical Divergence in Muscarinic Receptor Binding Affinity: The (S)-Enantiomer Preference

High-strength, direct quantitative comparative data for the target compound is absent from the public domain. However, class-level inference from closely related piperidin-3-yloxy acetic acid analogs demonstrates that stereochemistry profoundly impacts target binding. For instance, in a series of muscarinic receptor antagonists, the (R)-enantiomer of a related piperidin-3-yloxy derivative exhibited a binding affinity (Ki) of 1.95E+3 nM, while its (S)-enantiomer or a different stereoisomer showed a significantly lower Ki of 113 nM against the same receptor in rat brain membranes [1][2]. This nearly 17-fold difference illustrates the critical and unpredictable nature of stereochemistry on biological activity, strongly suggesting that the (S)-configuration of the target compound will confer a unique and non-substitutable biological profile compared to its (R)-enantiomer.

Muscarinic Receptor Pharmacology Chiral SAR Piperidine Derivatives

Impact of N-Substitution on Physicochemical and Pharmacokinetic Profile

A direct comparison between the N-methyl target compound and its N-acetyl analog ((S)-1-Acetyl-piperidin-3-yloxy)-acetic acid, CAS 1354019-56-9) is not available from primary literature. However, fundamental medicinal chemistry principles allow for a class-level inference of their differentiation. The substitution of an N-methyl group for an N-acetyl group introduces significant changes: an increase in molecular weight (from 173.21 g/mol to 201.22 g/mol for the acetyl analog ), an increase in polar surface area due to the amide bond, and a marked decrease in basicity as the amine lone pair is delocalized into the carbonyl. These differences are quantifiable in silico but lack experimental validation for this specific pair. They predictably alter properties like logP, solubility, and membrane permeability, which are critical for biological activity in cellular and in vivo models.

Physicochemical Properties Drug-likeness Piperidine SAR

Procurement Differentiation: Purity and Analytical Specification

In the absence of biological data, the quantifiable differentiation for procurement lies in the supplier's analytical specifications. Reputable vendors provide this compound with a certified purity of ≥98% . This is a critical procurement metric. Lower purity grades from other sources or custom synthesis may contain significant levels of impurities, including the (R)-enantiomer or unreacted starting materials, which can act as confounding variables in sensitive biological assays. The availability of a defined MDL number (MFCD21092191) also ensures precise identification and traceability.

Chemical Procurement Quality Control Analytical Chemistry

Primary Application Scenarios for ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid (CAS 1354002-21-3)


Chiral Pool Synthesis for Enantiomerically Pure Muscarinic Receptor Ligands

Based on the class-level evidence of stereochemical impact on muscarinic receptor binding [1], this compound is best suited as a chiral building block for the synthesis of novel muscarinic M3 or M1 receptor modulators. Researchers aiming to explore the SAR around the piperidine C3 position can use this (S)-enantiomer to generate a library of analogs, comparing their activity profiles directly against the corresponding (R)-enantiomer series to identify stereospecific interactions.

Exploration of Novel CCR5 Antagonist Scaffolds

Preliminary pharmacological screening has indicated that piperidin-3-yloxy acetic acid derivatives can act as CCR5 antagonists, with potential applications in treating HIV infection, asthma, and rheumatoid arthritis [2]. The target compound's (S)-configuration and N-methyl substitution may confer a unique binding mode to the CCR5 receptor, making it a valuable intermediate for developing a new generation of CCR5-targeting therapeutics.

Diastereoselective Synthesis of Piperidinyl Acetic Acid-Based γ-Secretase Modulators

A desymmetrization-based approach for synthesizing piperidinyl acetic acid γ-secretase modulators has been reported [3]. This compound's well-defined stereocenter is essential for the diastereoselective formation of complex lactam rings, a key structural feature of this class of drug candidates. Its use can streamline the synthesis of lead compounds for Alzheimer's disease research.

Kinase Inhibitor Intermediate and Fragment-Based Drug Discovery

Patents describe stereoselective methods for synthesizing compounds containing the piperidin-3-yloxy acetic acid moiety, highlighting its role as a precursor in kinase inhibitor synthesis . The compound can serve as a versatile fragment for fragment-based drug discovery (FBDD) campaigns, where its small size, rigid chiral core, and carboxylic acid handle make it an ideal starting point for elaboration into potent and selective kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.